(8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione

Catalog No.
S15675104
CAS No.
90058-25-6
M.F
C9H14N2O3
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7...

CAS Number

90058-25-6

Product Name

(8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione

IUPAC Name

(8S)-8-(hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C9H14N2O3/c12-5-6-7(13)11-9(8(14)10-6)3-1-2-4-9/h6,12H,1-5H2,(H,10,14)(H,11,13)/t6-/m0/s1

InChI Key

RDUZNDBHVAWDKB-LURJTMIESA-N

Canonical SMILES

C1CCC2(C1)C(=O)NC(C(=O)N2)CO

Isomeric SMILES

C1CCC2(C1)C(=O)N[C@H](C(=O)N2)CO

(8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione is a spirocyclic compound characterized by its unique structural features, including a spiro junction that connects two heterocyclic rings. The compound has the molecular formula C9H14N2O3C_9H_{14}N_2O_3 and a molecular weight of approximately 198.22 g/mol. It possesses a hydroxymethyl group, which contributes to its reactivity and potential biological activity. The compound's structure allows for various functionalizations, making it a versatile building block in organic synthesis and medicinal chemistry .

  • Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes.
  • Reduction: The carbonyl groups present in the spirocyclic structure can be reduced to form alcohols.
  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group, allowing for the introduction of other functional groups.

Research indicates that (8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione exhibits potential biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity: Investigations into its effects on various cancer cell lines have shown promise, indicating it could serve as a scaffold for drug development targeting cancer therapies .

The synthesis of (8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione typically involves:

  • Cyclization of Precursors: The reaction often starts with a diamine and a cyclic anhydride under controlled conditions.
  • Functionalization Steps: Following cyclization, functionalization is conducted to introduce the hydroxymethyl group.
  • Optimization for Yield: Reaction conditions are optimized for temperature and catalyst use to ensure high yields and selectivity.

In industrial applications, methods may include batch or continuous flow processes that enhance efficiency and scalability while ensuring high purity through advanced purification techniques like chromatography and crystallization .

(8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
  • Biology: Studied for its potential biological activities in antimicrobial and anticancer research.
  • Medicine: Investigated as a scaffold for designing new therapeutic agents.
  • Industry: Utilized in developing advanced materials such as polymers and nanomaterials due to its unique structural properties .

The mechanism of action of (8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione involves interactions with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Ongoing research aims to elucidate these interactions further to understand the compound's full potential in therapeutic applications.

Several compounds share structural similarities with (8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione:

  • 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
    • Molecular Formula: C9H14N2O2C_9H_{14}N_2O_2
    • Unique Feature: Contains a methyl group instead of a hydroxymethyl group.
  • (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione
    • Molecular Formula: C9H14N2O2C_9H_{14}N_2O_2
    • Unique Feature: Methyl substitution at the eighth position.
  • (5S,7R,8S,9S,10R)-3-Amino-8,9,10-trihydroxy-7-(hydroxymethyl)-6-oxa-1,3-diazaspiro[4.5]decane-2,4-dione
    • Molecular Formula: C8H13N3O7C_8H_{13}N_3O_7
    • Unique Feature: Contains multiple hydroxyl groups along with an amino group.

Uniqueness

(8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione is unique due to its specific spirocyclic structure combined with both hydroxymethyl and diazaspiro functionalities. This unique combination imparts distinct chemical and biological properties that make it valuable for various research and industrial applications compared to other similar compounds .

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

198.10044231 g/mol

Monoisotopic Mass

198.10044231 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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